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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the generation and
analysis of enterostatin knockout and knockdown models. Enterostatin, the N-terminal
pentapeptide of procolipase, is a key regulator of dietary fat intake, making these models
invaluable for research in obesity, metabolic disorders, and related drug development.[1][2]

Introduction to Enterostatin

Enterostatin is produced in the gastrointestinal tract from the cleavage of procolipase, a
cofactor for pancreatic lipase essential for fat digestion.[1][2] It has been shown to selectively
reduce fat intake and has been implicated in the regulation of body weight.[1] The signaling
pathways of enterostatin are complex, involving both peripheral and central mechanisms. The
peripheral pathway involves vagal afferent signaling to hypothalamic centers, while central
responses are mediated through serotonergic and opioidergic pathways.[1][3] A key molecular
target of enterostatin is the 3-subunit of F1IFO-ATPase.[2][4]

Enterostatin Knockout Models (Procolipase
Deficient Mice)

The generation of a procolipase knockout mouse model provides a complete and permanent
ablation of both procolipase and its product, enterostatin. This allows for the study of the
lifelong consequences of enterostatin deficiency.
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Phenotype Genotype Diet Observation Reference
30% less than
Clps+/+ and
Clps+/-
] littermates in [1](--INVALID-
Body Weight Clps-/- Low Fat o
pups. Maintained  LINK--)
reduced body
weight in
adulthood.
Impaired weight
_ _ [1](--INVALID-
Clps-/- High Fat gain compared to
_ LINK--)
wild-type.
Normal food [1](--INVALID-
Food Intake Clps-/- Low Fat )
intake. LINK--)
Hyperphagia to
) compensate for [1](--INVALID-
Clps-/- High Fat
fat LINK--)
malabsorption.
Significant fat
_ , _ [1](--INVALID-
Fat Absorption Clps-/- High Fat malabsorption LINK-)
(steatorrhea).
[1](--INVALID-
Clps-/- Low Fat No steatorrhea.
LINK--)
60% mortality
Postnatal o _ [1](--INVALID-
) Clps-/- N/A within the first 2
Survival LINK--)

weeks of life.

Experimental Protocols

This protocol outlines the generation of mice with a targeted disruption of the procolipase

(Clps) gene.
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. Targeting Vector Construction:

Isolate a genomic clone of the mouse procolipase gene from a 129/Sv genomic library.

Construct a targeting vector designed to replace a critical exon of the procolipase gene with
a neomycin resistance cassette (neo). The vector should contain homologous arms of
several kilobases flanking the neo cassette to facilitate homologous recombination.

Incorporate a negative selection marker, such as a thymidine kinase (TK) cassette, outside
the region of homology to select against random integration.

. ES Cell Culture and Electroporation:

Culture 129/Sv-derived embryonic stem cells on a feeder layer of mitotically inactivated
mouse embryonic fibroblasts.

Linearize the targeting vector by restriction digest.
Electroporate the linearized targeting vector into the ES cells.
. Selection of Homologous Recombinants:

Select for ES cells that have incorporated the targeting vector by treating with G418
(neomycin).

Select against random integration by treating with ganciclovir.
Isolate resistant clones and expand them.

Screen for homologous recombination events using PCR and Southern blot analysis with
probes located outside the targeting arms.

. Generation of Chimeric Mice:

Inject ES cells containing the targeted procolipase allele into blastocysts from a donor mouse
strain (e.g., C57BL/6J).

Transfer the injected blastocysts into pseudopregnant recipient female mice.
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Identify chimeric offspring by coat color.

5. Germline Transmission and Breeding:

Breed chimeric mice with wild-type mice of the blastocyst donor strain.

Screen offspring for germline transmission of the targeted allele by PCR analysis of tail DNA.

Interbreed heterozygous (Clps+/-) mice to generate homozygous (Clps-/-) knockout mice.

Click to download full resolution via product page

Workflow for Generating Procolipase Knockout Mice.

Enterostatin Knockdown Models

For studies requiring temporal or tissue-specific reduction of enterostatin, sShRNA-mediated
knockdown of procolipase offers a powerful alternative to a full knockout.

Quantitative Data Summary

Specific quantitative data for in vivo procolipase knockdown is limited in publicly available
literature. The expected phenotype would be a dose-dependent reduction in fat intake and
body weight, similar to but potentially less severe than the knockout model.

Experimental Protocols
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This protocol describes the in vivo knockdown of procolipase using lentiviral delivery of shRNA.

1. shRNA Design and Vector Construction:

» Design several shRNA sequences targeting the mouse procolipase (Clps) mRNA. Validated
or commercially available shRNA constructs are recommended (e.g., from Santa Cruz
Biotechnology or Sigma-Aldrich).[5]

e Clone the shRNA template into a lentiviral vector containing a suitable promoter (e.g., U6)
and a selectable marker (e.g., puromycin resistance) and/or a fluorescent reporter (e.g.,
GFP).

2. Lentivirus Production:

o Co-transfect HEK293T cells with the lentiviral ShRNA vector and packaging plasmids (e.g.,
psPAX2 and pMD2.G).

e Harvest the virus-containing supernatant 48-72 hours post-transfection.

o Concentrate the lentiviral particles by ultracentrifugation.

o Determine the viral titer.

3. In Vivo Delivery:

o Systemic Delivery: For widespread knockdown, lentiviral particles can be delivered
intravenously.

o Tissue-Specific Delivery: For targeted knockdown (e.g., in the gut), direct injection into the
tissue of interest may be performed.

« Include a control group receiving a lentivirus expressing a non-targeting (scrambled) shRNA.

4. Analysis of Knockdown and Phenotype:

» After a sufficient period for shRNA expression and target knockdown (e.g., 1-2 weeks),
harvest tissues to assess procolipase mMRNA and protein levels by gRT-PCR and Western
blot, respectively.
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+ Conduct phenotypic analyses as described in the phenotyping protocols below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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